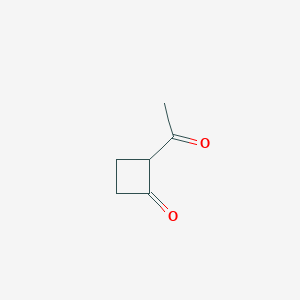

2-Acetylcyclobutan-1-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-Acetylcyclobutan-1-one is an organic compound with the molecular formula C6H8O2 It is a cyclobutanone derivative, characterized by a four-membered ring structure with an acetyl group attached to the second carbon atom

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

2-Acetylcyclobutan-1-one can be synthesized through several methods. One common approach involves the [2+2] cycloaddition of electron-rich olefins under specific reaction conditions. This method typically requires the oxidation of one of the substrates to generate a radical cation, which is sufficiently reactive even under mild conditions . Another method involves the use of thionyl chloride and butanone in the presence of benzaldehyde and anhydrous ethanol .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are proprietary and may vary between manufacturers.

Analyse Des Réactions Chimiques

Types of Reactions

2-Acetylcyclobutan-1-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.

Reduction: Reduction reactions can convert this compound into corresponding alcohols or other reduced forms.

Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. Reaction conditions vary depending on the desired product and may include specific temperatures, solvents, and catalysts.

Major Products Formed

The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols.

Applications De Recherche Scientifique

2-Acetylcyclobutan-1-one has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of complex organic molecules and natural products.

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in drug development.

Industry: this compound is used in the production of various chemicals and materials, contributing to advancements in industrial processes.

Mécanisme D'action

The mechanism of action of 2-Acetylcyclobutan-1-one involves its interaction with specific molecular targets and pathways The compound’s effects are mediated through its ability to undergo chemical reactions that modify its structure and function

Comparaison Avec Des Composés Similaires

Similar Compounds

Cyclobutanone: A simpler cyclobutanone derivative without the acetyl group.

2-Cyclopenten-1-one: A five-membered ring analog with similar reactivity.

Cyclopropanone: A three-membered ring analog with distinct chemical properties.

Uniqueness

2-Acetylcyclobutan-1-one is unique due to its four-membered ring structure combined with an acetyl group, which imparts specific reactivity and potential applications not found in its analogs. Its ability to participate in diverse chemical reactions and its potential biological activities make it a valuable compound for research and industrial applications.

Activité Biologique

2-Acetylcyclobutan-1-one is a compound of increasing interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.

Chemical Structure and Properties

This compound features a cyclobutane ring with an acetyl group. Its structure can be represented as follows:

This compound exhibits unique properties that contribute to its biological activities, including lipophilicity and reactivity due to the presence of the carbonyl group.

Biological Activities

1. Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits antimicrobial properties. In a screening of various compounds, it was found to inhibit the growth of Gram-positive bacteria with moderate efficacy. The Minimum Inhibitory Concentration (MIC) values ranged from 16 to 64 µg/mL against clinical strains of bacteria .

Table 1: Antimicrobial Activity of this compound

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Bacillus subtilis | 64 |

| Streptococcus pneumoniae | 16 |

2. Cytotoxicity and Apoptosis Induction

The compound has also been evaluated for its cytotoxic effects on cancer cell lines, particularly K562 cells. It was observed that this compound induces apoptosis through the intrinsic pathway, as evidenced by increased activities of caspases 3 and 7 after exposure .

Table 2: Caspase Activity Induced by this compound

| Time (h) | Caspase 3 Activity (%) | Caspase 7 Activity (%) |

|---|---|---|

| 4 | 100 | 100 |

| 12 | 126 | 127 |

| 48 | 231 | 213 |

Case Studies

Case Study: Cytotoxic Effects on K562 Cells

In a controlled laboratory setting, K562 cells were treated with varying concentrations of this compound. The study aimed to determine the compound's effectiveness in inducing apoptosis. The results indicated a significant increase in caspase activity over time, suggesting that the compound effectively triggers programmed cell death in cancer cells.

The mechanism by which this compound induces apoptosis appears to involve oxidative stress. The increased concentration of hydrogen peroxide in treated cells suggests that reactive oxygen species may play a role in activating apoptotic pathways .

Propriétés

Numéro CAS |

80706-72-5 |

|---|---|

Formule moléculaire |

C6H8O2 |

Poids moléculaire |

112.13 g/mol |

Nom IUPAC |

2-acetylcyclobutan-1-one |

InChI |

InChI=1S/C6H8O2/c1-4(7)5-2-3-6(5)8/h5H,2-3H2,1H3 |

Clé InChI |

OVAIWZPFBPAUJL-UHFFFAOYSA-N |

SMILES canonique |

CC(=O)C1CCC1=O |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.